9-Chloro-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
9-Chloro-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-c][1,3]benzoxazines. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl group and a dihydropyrazolo[1,5-c][1,3]benzoxazine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with 2-chlorobenzoic acid in the presence of a suitable catalyst, such as polyphosphoric acid, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
9-Chloro-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 9-Chloro-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 9-Chloro-2-(4-chlorophenyl)-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 9-Chloro-5-(4-chloro-3-nitrophenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 9-Chloro-2-(4-methoxyphenyl)-5-(2,3,4-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Uniqueness
9-Chloro-5-(4-chlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to its specific substitution pattern and the presence of both chloro and phenyl groups. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C22H16Cl2N2O |
---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
9-chloro-5-(4-chlorophenyl)-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H16Cl2N2O/c23-16-8-6-15(7-9-16)22-26-20(18-12-17(24)10-11-21(18)27-22)13-19(25-26)14-4-2-1-3-5-14/h1-12,20,22H,13H2 |
InChI Key |
GHLJPSFJLPAPMK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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